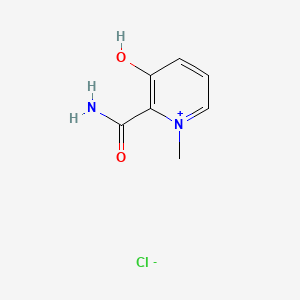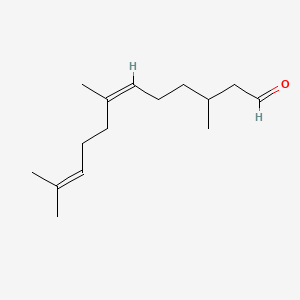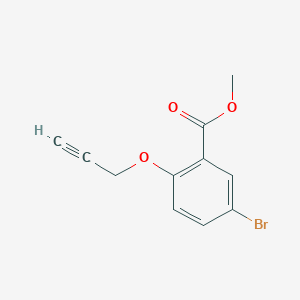
Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate
Overview
Description
“Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C11H9BrO3 and a molecular weight of 269.1 .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “this compound”, the molecular formula is C11H9BrO3 . This suggests that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms. Unfortunately, without more specific information or a visual diagram, it’s difficult to describe the exact structure of the molecule.Scientific Research Applications
Practical Synthesis in Organic Chemistry
A practical synthesis method involving Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate has been developed for an orally active CCR5 antagonist. This synthesis route includes esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, establishing an efficient process without the need for chromatographic purification (Ikemoto et al., 2005).
Novel Cyclization Modes in Organic Synthesis
Research has demonstrated a new cyclization mode of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes, using derivatives similar to this compound. This process led to the synthesis of novel structures such as 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines, highlighting the compound's role in facilitating innovative organic reactions (Lisowskaya et al., 2006).
Aryl Radical Cyclization in Organic Synthesis
A study on the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes, related to this compound, in the presence of carbon dioxide showcased aryl radical cyclization. This process is followed by a tandem carboxylation, leading to the synthesis of 2,2-ring-fused succinic acid derivatives. This method provides a unique approach to constructing complex skeletons like dihydrobenzofuran and indoline, emphasizing the compound's utility in synthetic chemistry (Katayama et al., 2016).
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely. An SDS for “Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate” might be available from the manufacturer or supplier . It’s important to handle all chemical compounds with appropriate safety precautions.
properties
IUPAC Name |
methyl 5-bromo-2-prop-2-ynoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPRARUAILLJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653226 | |
| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685126-90-3 | |
| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




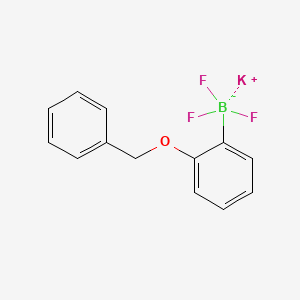


![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

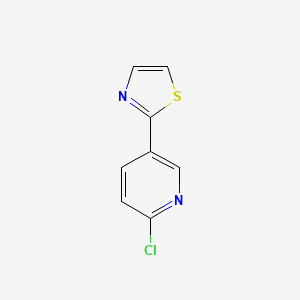
![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)


